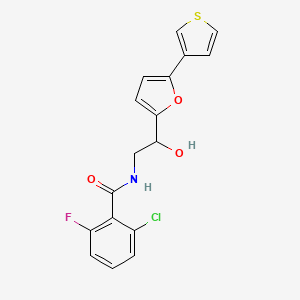
2-chloro-6-fluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest due to their potential biological activities. Paper discusses the synthesis of a novel 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, which was achieved and its crystal structure determined by X-ray single-crystal diffraction. Similarly, paper reports the synthesis of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, characterized by various spectroscopic methods. Paper describes the solvent-free synthesis of (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides, which shows the efficiency of microwave irradiation in organic synthesis. Lastly, paper details the synthesis of fluorinated benzamide neuroleptics, highlighting the use of nucleophilic substitution reactions in their production.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for understanding their properties and potential applications. In paper , the crystal structure of the synthesized compound is described as belonging to the monoclinic space group with specific cell dimensions and a novel class that has not been reported yet. Paper also presents the crystal structure of a benzamide derivative, detailing the space group and cell dimensions, as well as the stabilization of the structure by various hydrogen bonds and π-π interactions.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives often include condensation and nucleophilic substitution reactions. Paper specifically mentions the use of SiO2:H3PO4 catalyzed solvent-free condensation, which is a green chemistry approach. The nucleophilic substitution reactions described in paper are essential for the radiosynthesis of fluorinated benzamide neuroleptics, which are of interest in medical imaging.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are determined by their molecular structure and substituents. Paper provides detailed information on the physical constants such as the density and crystallographic parameters. The spectral data correlation with Hammett substituent constants in paper offers insights into the effects of substituents on the spectral properties of the compounds. The antibacterial studies in paper and the preliminary herbicidal activity in paper suggest potential applications based on the chemical properties of these compounds.
Applications De Recherche Scientifique
Antipathogenic Activity
Studies on similar compounds, such as acylthioureas and benzamides with specific halogen substitutions, have shown significant antipathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate the potential of such derivatives for the development of novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Pharmacological Properties
The synthesis of thiazolopyrimidine derivatives, including those with furan substitutions, has been reported to yield compounds with significant antinociceptive and anti-inflammatory activities. These activities were evaluated using methods like the tail-flick technique and carrageenan-induced paw edema test, demonstrating the potential of such compounds for therapeutic use (Selvam, Karthik, Palanirajan, & Ali, 2012).
Chemical Synthesis and Material Science
Compounds with fluoro-substituted benzofurans have been synthesized through various chemical reactions, including microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions. Such compounds are of interest in material science and chemical synthesis for their unique properties and potential applications in developing new materials and molecules (Ramarao et al., 2004).
Novel Synthetic Routes and Molecular Structures
Research into the synthesis of 3-fluoro-4,5-diphenylfuran-2(5H)-one from benzoin ethers highlights innovative synthetic routes and the exploration of novel molecular structures. Such studies contribute to the broader understanding of chemical synthesis and the potential applications of these compounds in various scientific fields (Pomeisl, Kvíčala, & Paleta, 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to handle and store the compound safely.
Orientations Futures
This involves predicting or suggesting future research directions. This could involve potential applications of the compound, or new reactions or syntheses that could be explored.
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3S/c18-11-2-1-3-12(19)16(11)17(22)20-8-13(21)15-5-4-14(23-15)10-6-7-24-9-10/h1-7,9,13,21H,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQHTKAKFWPIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2549569.png)
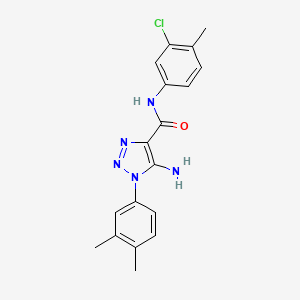

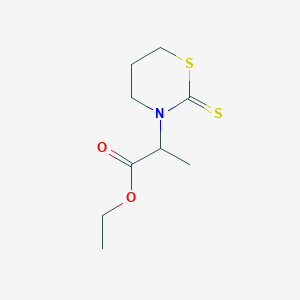
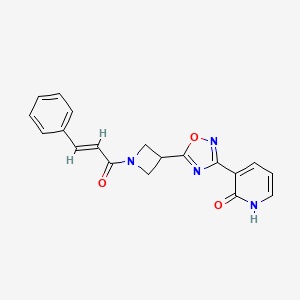
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)
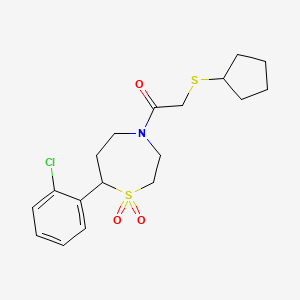
![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)
![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)
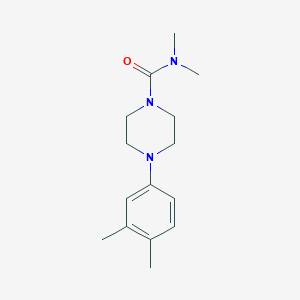

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)